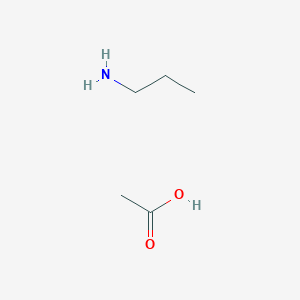

1-Propanamine, acetate

Description

It is structurally represented as CH₃CH₂CH₂NH₃⁺·CH₃COO⁻. This compound is identified as a volatile organic compound (VOC) in dietary supplements and analytical studies .

Properties

CAS No. |

51807-73-9 |

|---|---|

Molecular Formula |

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

acetic acid;propan-1-amine |

InChI |

InChI=1S/C3H9N.C2H4O2/c1-2-3-4;1-2(3)4/h2-4H2,1H3;1H3,(H,3,4) |

InChI Key |

SVBXPEXMMWJPIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-propanamine, acetate, differing in alkyl chain length, functional groups, or substitution patterns:

1-Butanamine Acetate (CAS 1641-36-7)

- Molecular Formula: C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol

- Key Differences: Contains a four-carbon alkyl chain (butyl group) vs. three-carbon (propyl) in this compound. Safety data indicate similar hazards (e.g., skin/eye irritation), but handling precautions may vary due to physical state differences .

Dipropylamine (1-Propanamine, N-Propyl-; CAS 142-84-7)

- Molecular Formula : C₆H₁₅N

- Molecular Weight : 101.19 g/mol

- Key Differences :

- Secondary amine (two propyl groups attached to nitrogen) vs. primary amine (one propyl group) in this compound.

- Physical Properties :

- Vapor Pressure: 30 mm Hg at 25°C (lower volatility than this compound) .

- Water Solubility: Insoluble, contrasting with the acetate salt’s likely higher solubility .

Propylamine (1-Propanamine; CAS 107-10-8)

- Molecular Formula : C₃H₉N

- Molecular Weight : 59.11 g/mol

- Key Differences :

- Free base form without the acetate counterion.

- Physical Properties :

- Vapor Pressure: 248 mm Hg at 20°C (significantly more volatile than its acetate salt) .

- Water Solubility: Fully miscible, whereas acetate salts may exhibit pH-dependent solubility .

Ethyl Acetate (CAS 141-78-6)

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.